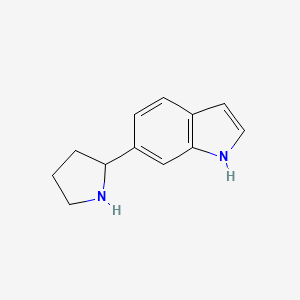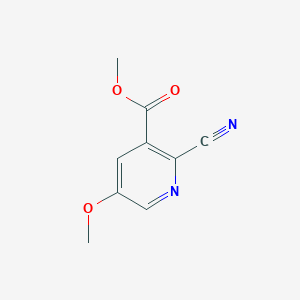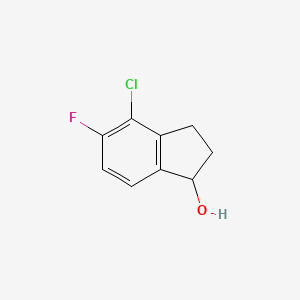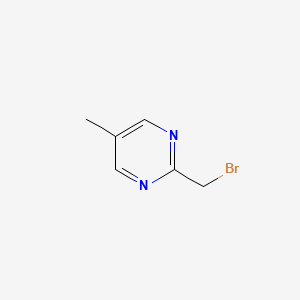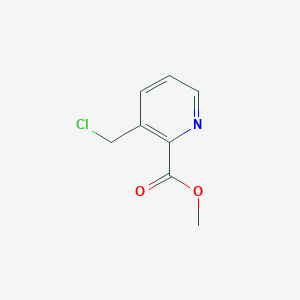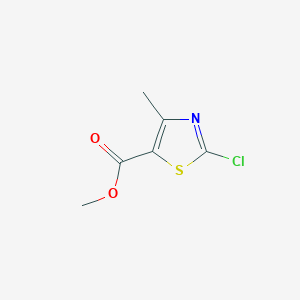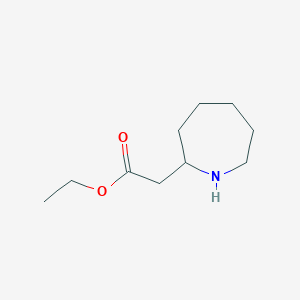
Ethyl 2-(azepan-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(azepan-2-yl)acetate is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Ethyl 2-(azepan-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of hexamethyleneimine with ethyl bromoacetate . The reaction is typically carried out in the presence of a base, such as sodium hydride, under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ethyl 2-(azepan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(azepan-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of ethyl 2-(azepan-2-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(azepan-2-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(azepan-1-yl)acetate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(piperidin-2-yl)acetate: This compound contains a piperidine ring instead of an azepane ring.
Ethyl 2-(morpholin-2-yl)acetate: This compound features a morpholine ring, which includes both nitrogen and oxygen atoms.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(azepan-2-yl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h9,11H,2-8H2,1H3 |
InChI Key |
MUGLNRYVTOZVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


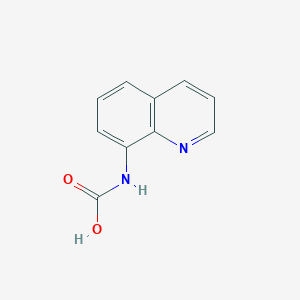



![1-Methylimidazo[1,5-a]pyridine-3-carbothioamide](/img/structure/B11907192.png)

